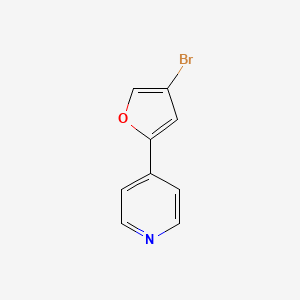
4-(4-Bromofuran-2-yl)pyridine
Cat. No. B8601993
Key on ui cas rn:
828929-04-0
M. Wt: 224.05 g/mol
InChI Key: QSFXYLROOODCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07514567B2
Procedure details


The sub-title compound was prepared by a method analogous to that described for the preparation of 4-bromo-2-(4-pyridyl)-furan from 2,4-dibromo-5-(trimethylsilyl)furan and pyridine-3-boronic acid. The sub-title compound (725 mg) was obtained as a beige solid, m/z 224,226 (MH+).



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:7]2[CH:12]=[CH:11]N=C[CH:8]=2)[O:5][CH:6]=1.BrC1OC([Si](C)(C)C)=C(Br)C=1.[N:24]1C=CC=C(B(O)O)[CH:25]=1>>[Br:1][C:2]1[CH:3]=[C:4]([C:7]2[CH:8]=[N:24][CH:25]=[CH:11][CH:12]=2)[O:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(OC1)C1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1OC(=C(C1)Br)[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The sub-title compound was prepared by a method analogous to
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(OC1)C=1C=NC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 725 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
